2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine
Description
Structure: The compound features a thieno[3,2-d]pyrimidine core substituted at the 2-position with a benzylsulfanyl group (C₆H₅CH₂S-) and at the 4-position with a 2,4-dichlorophenylsulfanyl group (Cl₂C₆H₃S-) . Molecular Formula: C₁₉H₁₁Cl₂N₂S₃ (calculated molecular weight: 435.42 g/mol) . Key Properties:
Properties
IUPAC Name |
2-benzylsulfanyl-4-(2,4-dichlorophenyl)sulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2S3/c20-13-6-7-16(14(21)10-13)26-18-17-15(8-9-24-17)22-19(23-18)25-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLVYMGYJHIFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=C(C=C(C=C4)Cl)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a formamide derivative under acidic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the thieno[3,2-d]pyrimidine core.
Introduction of 2,4-Dichlorophenylsulfanyl Group: The 2,4-dichlorophenylsulfanyl group can be introduced through a similar nucleophilic substitution reaction using 2,4-dichlorophenylthiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer activity. For instance, compounds in this class have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell survival and growth.
Antimicrobial Activity
Research has shown that 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine exhibits antimicrobial properties against a range of bacterial and fungal pathogens. This makes it a candidate for further development as an antimicrobial agent.
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant properties. Studies indicate that it may affect sodium channel dynamics, which are crucial in the pathophysiology of seizures. The structure-activity relationship (SAR) studies have highlighted that specific substituents on the thieno[3,2-d]pyrimidine scaffold can enhance anticonvulsant efficacy.
Pain Management
In addition to anticonvulsant effects, derivatives have been investigated for their analgesic properties. The modulation of pain pathways through sodium channel inhibition suggests potential applications in treating neuropathic pain.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Lee et al. (2015) | Anticonvulsant activity | Compounds showed superior efficacy compared to phenobarbital in rodent models; specific substituents enhanced activity significantly. |
| Torregrosa et al. (2015) | Sodium channel modulation | Demonstrated that certain derivatives promote slow inactivation of sodium channels, indicating potential for treating hyperexcitability disorders. |
| Recent Antimicrobial Studies | Antimicrobial efficacy | Showed effectiveness against multiple strains of bacteria and fungi; potential as a new antimicrobial agent was suggested. |
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Thieno[3,2-d]pyrimidine Derivatives
The biological and physicochemical properties of thieno[3,2-d]pyrimidines are highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., ) may exhibit improved aqueous solubility compared to halogenated analogues.
- Stability : Disulfanyl substituents (e.g., 2,4-dichlorophenylsulfanyl in the target compound) likely enhance metabolic stability but may reduce bioavailability due to increased lipophilicity.
Biological Activity
2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives has been extensively studied. The compound can be synthesized through multi-step reactions involving the formation of the thieno[3,2-d]pyrimidine core followed by substitution reactions to introduce benzyl and dichlorophenyl groups. The synthetic route typically involves:
- Formation of Thieno[3,2-d]pyrimidine : Utilizing appropriate precursors such as thioketones and amidines.
- Substitution Reactions : Introducing benzylsulfanyl and dichlorophenyl groups via nucleophilic substitution.
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 40 µg/mL against Staphylococcus aureus and Bacillus subtilis .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <40 |
| Bacillus subtilis | <47 |
| Salmonella typhimurium | <132 |
| Candida albicans | <207 |
Anti-inflammatory Activity
The compound has also demonstrated significant anti-inflammatory effects. In vitro studies revealed that it inhibits cyclooxygenase-2 (COX-2) activity effectively. The IC50 values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs like celecoxib .
- In Vivo Studies : Carrageenan-induced paw edema and cotton pellet granuloma tests in rats showed that the compound significantly reduced inflammation markers, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Preliminary investigations suggest that derivatives of thieno[3,2-d]pyrimidine may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .
Structure-Activity Relationships (SAR)
The biological activity of 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine can be influenced by structural modifications:
- Substituent Effects : The presence of electron-withdrawing groups (like dichlorophenyl) enhances antimicrobial activity.
- Sulfanyl Group : The benzylsulfanyl moiety is crucial for maintaining the biological activity across different assays.
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Study on Anti-inflammatory Effects : A comparative study involving several thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the 4-position significantly enhanced COX-2 inhibition.
- Antimicrobial Efficacy Assessment : A systematic evaluation of multiple derivatives revealed a correlation between structural features and antimicrobial potency, emphasizing the role of the sulfanyl group in enhancing activity against resistant strains.
Q & A
Basic: What are the optimized synthetic routes for preparing 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine, and how are reaction conditions controlled to maximize yield?
Methodological Answer:
The synthesis involves multi-step nucleophilic substitution reactions. Key steps include:
- Core Formation : Constructing the thieno[3,2-d]pyrimidine core via cyclization of thiophene and pyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Functionalization : Introducing benzylsulfanyl and dichlorophenylsulfanyl groups via thiolate intermediates. For example, reacting the core with benzyl mercaptan and 2,4-dichlorothiophenol in the presence of NaH or K₂CO₃ as a base .
- Optimization : Yield improvements are achieved by controlling temperature (80–160°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for thiol:core). Purification via silica gel chromatography or recrystallization ensures >95% purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the dichlorophenyl group shows distinct splitting patterns in the aromatic region (δ 7.2–7.8 ppm) .
- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 503.89) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking in the thienopyrimidine core) .
Intermediate: How can researchers assess the compound’s biological activity, and what assays are recommended for initial screening?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is linked to sulfanyl groups disrupting bacterial membranes .
- Anticancer Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values correlate with electron-withdrawing substituents (e.g., Cl groups) enhancing cytotoxicity .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based or radiometric methods .
Advanced: How do structural modifications at the 2- and 4-positions influence structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Substituent Effects :
- 2-Position (Benzylsulfanyl) : Bulky substituents (e.g., 4-Cl-benzyl) improve lipophilicity and membrane permeability, enhancing anticancer activity .
- 4-Position (Dichlorophenylsulfanyl) : Electron-withdrawing Cl groups increase electrophilicity, boosting interactions with target proteins (e.g., DNA topoisomerases) .
- Systematic SAR : Synthesize analogs with varied substituents (e.g., methyl, methoxy, nitro) and compare bioactivity. Quantitative SAR (QSAR) models using Hammett constants or logP predict activity trends .
Advanced: What mechanistic hypotheses explain this compound’s biological activity, and how can they be experimentally validated?
Methodological Answer:
- Proposed Mechanisms :
- DNA Intercalation : Planar thienopyrimidine core intercalates DNA, disrupting replication. Validate via ethidium bromide displacement assays .
- Enzyme Inhibition : Dichlorophenyl group binds ATP pockets in kinases. Use competitive binding assays with ATP-agarose .
- Validation Tools :
- Molecular Docking : Simulate binding poses with targets (e.g., PARP-1 or EGFR) using AutoDock/Vina .
- Knockout Models : CRISPR-edited cell lines lacking target enzymes (e.g., topoisomerase II) test specificity .
Advanced: How should researchers address contradictory data in biological activity across different studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration). For example, HeLa cells cultured in 10% FBS may show higher IC₅₀ than serum-free conditions .
- Data Normalization : Use standardized controls (e.g., doxorubicin as a positive control in cytotoxicity assays) .
- Meta-Analysis : Aggregate datasets (e.g., ChEMBL) to identify trends. Conflicting results may arise from substituent positional isomers or purity variations (>95% vs. <90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
